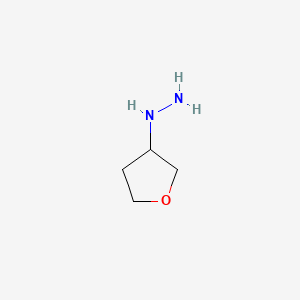![molecular formula C15H22N2O2 B3007831 8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1275880-14-2](/img/structure/B3007831.png)
8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This structure is a key component in many biologically active compounds.Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is pivotal in synthesizing tropane alkaloids, which are a class of chemicals with significant pharmacological properties . Researchers have been focusing on the stereoselective preparation of this structure due to its relevance in creating bioactive molecules. The compound can serve as a precursor in the enantioselective synthesis of these alkaloids.
Drug Discovery
Nitrogen-containing heterocycles, like the one found in the compound, are prevalent in natural and synthetic products with known bioactive properties . The unique structure of the 2-azabicyclo[3.2.1]octane system, which is similar to our compound, has garnered interest for its potential in drug discovery. It can be used as a key synthetic intermediate in the total synthesis of target molecules.
Biomass Valorization
The compound’s structure is conducive to the valorization of biomass-derived compounds through photochemical transformations . This application is crucial for sustainable chemistry, where biomass is converted into valuable chemicals, and our compound could play a role in developing new synthetic methodologies.
Palladium-Catalyzed Reactions
Researchers are exploring the use of the compound in palladium-catalyzed reactions of aziridines . These reactions are important in organic synthesis, and the compound’s structure could provide a novel approach to catalysis in these processes.
Photochemistry and Photocatalysis
The compound’s structure is relevant for research in photochemistry and photocatalysis . Its unique scaffold can be utilized in the development of new photochemical transformations, which are essential for creating complex organic molecules.
Synthetic Organic Chemistry
The compound can be applied in synthetic organic chemistry to develop new synthetic methodologies . Its structure allows for the exploration of novel synthetic routes, which can lead to the creation of new molecules with potential applications in various fields, including pharmaceuticals and materials science.
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold is a key component in many biologically active compounds, and research directed towards the preparation of this basic structure in a stereoselective manner continues to be an area of interest . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds.
Propiedades
IUPAC Name |
8-[2-(4-aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-11-3-1-10(2-4-11)15(19)9-17-12-5-6-13(17)8-14(18)7-12/h1-4,12-15,18-19H,5-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQGQLHWTMFBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC(C3=CC=C(C=C3)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)
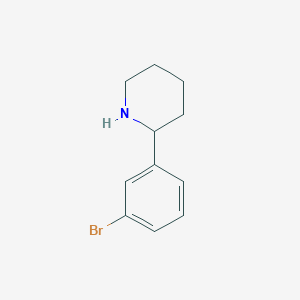

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)
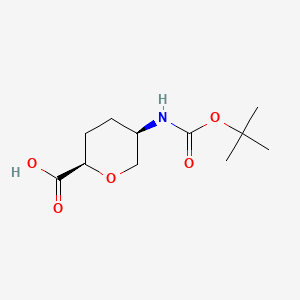
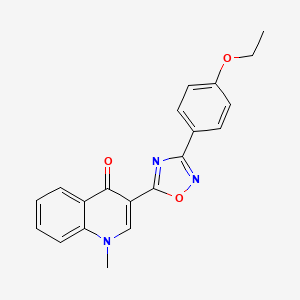
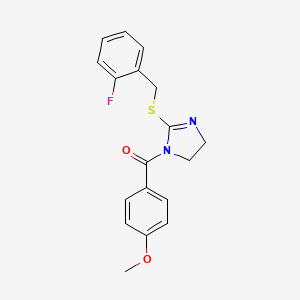

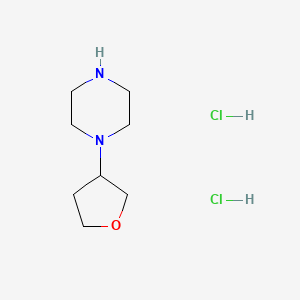
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)
